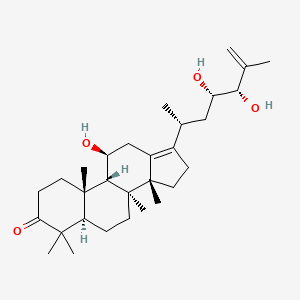

Alisol G

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNDANGOFVYODW-XCXJHVMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318735 | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155521-46-3 | |

| Record name | Alisol G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Alisol G: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol G is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), a plant used in traditional medicine.[1] This technical guide provides an in-depth overview of the biological activities and pharmacological effects of this compound and related alisol compounds. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product. The guide summarizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Biological Activities and Pharmacological Effects

This compound and its derivatives exhibit a wide range of pharmacological properties, including hepatoprotective, anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] These activities are attributed to their ability to modulate various cellular signaling pathways.

Table 1: Summary of Quantitative Data for this compound and Related Compounds

| Compound | Biological Activity | Cell Line/Model | Quantitative Data | Reference |

| This compound | FXR Transactivation | HepG2 cells | EC50: 24.09 μM | [3] |

| Alisol F | sEH Inhibition | IC50: 10.06 μM | [1] | |

| 3β-hydroxy-25-anhydro-Ali-F | sEH Inhibition | IC50: 30.45 μM | [1] | |

| 11-deoxy-25-anhydro-Ali-E | sEH Inhibition | IC50: 7.15 μM | [1] | |

| 11-deoxy-Ali-B | sEH Inhibition | IC50: 5.94 μM | [1] | |

| Alisol B 23-acetate | Anti-proliferative | A549 (NSCLC) | Effective concentrations: 6 and 9 mM | [4] |

| Alisol A | Anti-proliferative | SCC-9 and HSC-3 (Oral Cancer) | 100 μM reduced viability to 17.8% and 31.1% respectively | [5] |

| Alisol A 24-acetate | ROS Production | HepG2/VIN | Increased at 10 μM | [6][7] |

| Alisol B 23-acetate | ROS Production | HepG2/VIN | Increased at 10 μM | [6][7] |

Hepatoprotective Effects

This compound and related compounds have demonstrated significant hepatoprotective activities. They are being studied for their potential in mitigating liver damage from various toxins and in the context of non-alcoholic fatty liver disease (NAFLD).[2][8]

Signaling Pathways in Hepatoprotection

One of the key mechanisms underlying the hepatoprotective effects of alisol compounds is the regulation of metabolic pathways. For instance, Alisol B has been shown to alleviate hepatocyte lipid accumulation by modulating the RARα-PPARγ-CD36 cascade.[9][10]

Caption: Alisol B signaling in hepatoprotection.

Anti-Inflammatory Effects

Alisol compounds exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][2]

Key Signaling Pathways in Inflammation

Alisol F and 25-anhydroalisol F have been shown to suppress the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6 by inhibiting the MAPK/STAT3/NF-κB pathway.[1][11] Alisol B 23-acetate has been found to ameliorate intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway.[1][12]

Caption: Anti-inflammatory signaling of Alisol derivatives.

Anti-Cancer Activity

Various alisol derivatives have demonstrated anti-cancer properties, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest.[1][2][13][14]

Signaling Pathways in Cancer

Alisol A has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells by targeting the Hippo signaling pathway, specifically by acting as a potent inhibitor of YAP.[14] In non-small cell lung cancer cells, Alisol B 23-acetate induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Furthermore, Alisol A has been found to trigger apoptosis in oral cancer cells through the JNK/p38 MAPK-mediated apoptotic cascade.[5][15]

Caption: Anti-cancer signaling pathways of Alisol A and B 23-acetate.

Metabolic Regulation

Alisol compounds have been investigated for their beneficial effects on metabolic disorders.[8] Alisol A, for example, has been shown to attenuate high-fat-diet-induced obesity and related metabolic dysfunctions through the AMPK/ACC/SREBP-1c pathway.[16] It has also been found to ameliorate vascular cognitive impairment by regulating cholesterol and autophagy via the AMPK/NAMPT/SIRT1 signaling axis.[17]

Caption: Metabolic regulatory pathways of Alisol A.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to study the effects of this compound and its derivatives.

Cell Viability and Proliferation Assays

-

MTT Assay: Used to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the compound. After incubation, MTT solution is added, followed by a solubilizing agent (e.g., DMSO). The absorbance is then measured to determine the percentage of viable cells.[5][14]

-

Colony Formation Assay: To evaluate the long-term proliferative capacity of cells. Cells are seeded at a low density and treated with the compound. After a period of growth (e.g., 1-2 weeks), colonies are fixed, stained (e.g., with crystal violet), and counted.[14]

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: Used for both cell cycle and apoptosis analysis. For cell cycle analysis, cells are fixed, treated with RNase, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). For apoptosis, cells are stained with Annexin V and propidium iodide to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[5][14]

-

Western Blotting: To detect the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[4][5][14]

In Vivo Animal Models

-

Non-alcoholic Steatohepatitis (NASH) Mouse Model: Induced by a high-fat diet plus carbon tetrachloride (DIO+CCl4) or a choline-deficient and amino acid-defined (CDA) diet. Alisol compounds are administered to assess their effects on liver histology, lipid accumulation, inflammation, and fibrosis.[9][10]

-

Osteoarthritis Rat Model: Induced by intra-articular injection of monosodium iodoacetate (MIA). The therapeutic effects of alisol derivatives are evaluated by assessing cartilage degeneration, inflammation, and oxidative stress.[18][19]

General Experimental Workflow

Caption: A generalized workflow for evaluating this compound's bioactivity.

Conclusion

This compound and its related triterpenoids from Alisma orientale are a promising class of natural products with a diverse range of pharmacological activities. Their potential as hepatoprotective, anti-inflammatory, anti-cancer, and metabolic regulatory agents is supported by a growing body of scientific evidence. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as AMPK, PI3K/AKT/mTOR, and Hippo, provides a strong foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals to advance the investigation of this compound and its derivatives as potential therapeutic agents for various human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural compounds solasonine and alisol B23-acetate target GLI3 signaling to block oncogenesis in MED12-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alisol A 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Protostane Triterpenoid Alisol G: A Technical Guide to its Natural Sourcing, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol G, a protostane-type triterpenoid, is a significant bioactive compound naturally occurring in the rhizome of Alisma orientalis (Sam.) Juzep., a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, quantitative data, and a key signaling pathway associated with this compound. The information presented herein is intended to support research and development efforts focused on this promising natural product.

Natural Source and Botanical Origin

This compound is primarily isolated from the dried rhizome of Alisma orientalis, a perennial aquatic plant belonging to the Alismataceae family.[1][2][3] This plant is also sometimes referred to as Alisma plantago-aquatica. The rhizomes, commonly known as "Ze Xie" in traditional Chinese medicine, are the primary plant part utilized for the extraction of this compound and other related triterpenoids.[1]

Isolation and Purification of this compound

Experimental Protocol: Isolation of this compound

1. Preparation of Plant Material:

-

Dried rhizomes of Alisma orientalis are pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

-

The powdered rhizomes (e.g., 1 kg) are macerated with 80% ethanol (B145695) (v/v) at a ratio of 1:10 (w/v) at 60°C for 8 hours.[2]

-

The extraction process is repeated three times to ensure exhaustive extraction of the triterpenoids.

-

The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The approximate yield of the crude ethanol extract is around 18%.[2]

3. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.

4. Column Chromatography:

-

The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity is gradually increased, for example, starting with n-hexane:ethyl acetate (9:1), and progressing to 100% ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Fractions containing compounds with similar TLC profiles to that of this compound are pooled and concentrated.

5. High-Performance Liquid Chromatography (HPLC):

-

Further purification of the enriched fractions is achieved by preparative reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[6]

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is removed under reduced pressure to yield purified this compound. Purity of over 98% is achievable.

Quantitative and Spectroscopic Data

Table 1: Physicochemical and Quantitative Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₈O₄ | N/A |

| Molecular Weight | 472.70 g/mol | N/A |

| Typical Yield (Crude Extract) | ~18% from dried rhizomes | [2] |

| Purity (Post-HPLC) | >98% (representative) | [4] |

Table 2: Spectroscopic Data for this compound (Representative)

| Technique | Data | Reference(s) |

| ¹H NMR | Data not available in a compiled format. Characteristic signals for protostane (B1240868) triterpenoids include multiple methyl singlets, olefinic protons, and protons attached to carbons bearing hydroxyl groups. | [7][8][9][10] |

| ¹³C NMR | Data not available in a compiled format. Characteristic signals include a carbonyl carbon, quaternary carbons, and carbons associated with hydroxyl groups and double bonds. | [7][8][9][10][11] |

| ESI-MS/MS | Precursor Ion [M+H]⁺: m/z 473. Characteristic fragment ions would result from the loss of water molecules (-18 Da) and cleavage of the side chain. | [12] |

Signaling Pathway Interactions

This compound has been identified as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This interaction has significant implications for cholesterol metabolism and may also influence other cellular processes through the NODAL signaling pathway.

This compound and the PCSK9-LDLR Pathway

PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. It binds to the LDL receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol from the bloodstream.[13][14][15][16] By inhibiting PCSK9, this compound can increase the number of LDLRs on the cell surface, leading to enhanced LDL cholesterol uptake and lower plasma LDL levels.

PCSK9 and the NODAL Signaling Pathway

Recent research has indicated a role for PCSK9 in regulating the NODAL signaling pathway, which is crucial for embryonic development and has been implicated in cell proliferation.[17][18][19] PCSK9 can interfere with the NODAL pathway by regulating the expression of its endogenous inhibitor DACT2.[17][18] This interaction leads to changes in the phosphorylation of SMAD2, a key downstream effector of the NODAL pathway. The inhibitory effect of this compound on PCSK9 suggests a potential indirect influence on this developmental and proliferative pathway.

Conclusion

This compound is a readily accessible natural product from Alisma orientalis with significant potential for therapeutic applications, particularly in the regulation of cholesterol metabolism. The isolation and purification of this compound can be achieved through standard phytochemical techniques. Its demonstrated inhibition of PCSK9 highlights a clear mechanism of action and provides a strong rationale for further investigation into its therapeutic efficacy and its broader effects on related signaling pathways. This guide serves as a foundational resource for researchers to advance the study of this promising bioactive compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Extraction Condition for Alisol B and Alisol B Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. nps.org.au [nps.org.au]

- 14. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 15. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

In vivo efficacy of Alisol G in animal models.

An In-Depth Technical Guide to the In Vivo Efficacy of Alisol Triterpenoids in Animal Models

Introduction

Alisol triterpenoids, a class of tetracyclic triterpenoid (B12794562) compounds primarily isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), have garnered significant attention in the scientific community for their diverse pharmacological activities. These natural products, including Alisol A, Alisol B, and their acetate (B1210297) derivatives, have demonstrated a range of therapeutic effects in various preclinical animal models.[1] This guide provides a comprehensive overview of the in vivo efficacy of these compounds, focusing on their effects in models of vascular cognitive impairment, osteoarthritis, and cancer. It details the experimental protocols used in key studies, presents quantitative data in a structured format, and illustrates the underlying molecular mechanisms and experimental workflows through detailed diagrams. While a broad class of Alisol compounds has been investigated, this guide focuses on those with substantial in vivo data, such as Alisol A and its derivatives, due to the limited specific research on Alisol G.

Vascular Cognitive Impairment

Alisol A has shown neuroprotective effects in animal models of atherosclerosis-related vascular cognitive impairment (VCI).[2][3] Studies suggest that its mechanism involves the regulation of cholesterol metabolism, reduction of oxidative stress, and restoration of mitochondrial function.[2][3]

Quantitative Data: Efficacy in a VCI Mouse Model

| Compound | Animal Model | Dosage & Administration | Key Efficacy Metrics | Reference |

| Alisol A | Ldlr-/- mice with VCI induced by high-fat diet and left common carotid artery ligation | Not specified in abstract | Significantly ameliorated cognitive impairment; Restored cholesterol homeostasis; Suppressed oxidative stress; Inhibited glial activation; Preserved neuronal structure and function; Reactivated mitophagic flux. | [2][3] |

Experimental Protocol: VCI Mouse Model

A common methodology for inducing VCI in mice to test the efficacy of compounds like Alisol A is detailed below.

-

Animal Model: Ldlr-/- mice, which are genetically deficient in the low-density lipoprotein receptor, making them susceptible to atherosclerosis.[2][3]

-

Disease Induction:

-

Treatment: Alisol A is administered to the treatment group over a specified period.

-

Outcome Assessment:

-

Cognitive Function: Evaluated using behavioral tests such as the Morris water maze.

-

Biochemical Analysis: Brain and plasma samples are analyzed for cholesterol levels, markers of oxidative stress (e.g., ROS), and inflammatory cytokines.[2]

-

Molecular Analysis: Western blotting is used to measure the expression of proteins in key signaling pathways (e.g., AMPK, SIRT1, PINK1/PARKIN).[2][3]

-

Histology: Brain tissues are examined to assess neuronal damage, glial activation, and mitochondrial morphology.[2]

-

Signaling Pathways and Workflows

The neuroprotective effects of Alisol A in VCI are mediated by complex signaling networks.

Caption: Workflow for evaluating Alisol A in a VCI mouse model.

The mechanism involves the activation of the AMPK/NAMPT/SIRT1 signaling axis, which plays a crucial role in cellular energy homeostasis and stress resistance.

Caption: Alisol A signaling pathway in neuroprotection.[2][3]

Osteoarthritis

Alisol A 24-acetate (ALA-24A), an active triterpene extracted from Alisma orientale, has demonstrated therapeutic potential in ameliorating osteoarthritis progression by targeting oxidative stress and inflammation.[4]

Quantitative Data: Efficacy in an Osteoarthritis Rat Model

| Compound | Animal Model | Dosage & Administration | Key Efficacy Metrics | Reference |

| Alisol A 24-acetate (ALA-24A) | Sprague-Dawley rats with MIA-induced osteoarthritis | 5 mg/kg/day (low dose) & 10 mg/kg/day (high dose), intraperitoneal injection | Alleviated osteoarthritis progression; Reduced levels of oxidative stress and inflammation. | [4] |

Experimental Protocol: Osteoarthritis Rat Model

The monosodium iodoacetate (MIA)-induced model is a standard method for studying osteoarthritis in rats.

-

Animal Model: Eight-week-old male Sprague-Dawley rats.[4]

-

Disease Induction: Osteoarthritis is induced by a single intra-articular injection of MIA into the knee joint, which causes chondrocyte death and cartilage degradation.

-

Treatment Groups:

-

Outcome Assessment:

-

Histological Analysis: Knee joint tissues are stained (e.g., with Safranin O-Fast Green) to assess cartilage damage.

-

Biochemical Assays: Levels of inflammatory markers (e.g., IL-1β, TNF-α) and oxidative stress markers (e.g., MDA, ROS) in cartilage and synovial fluid are measured.[4]

-

Protein Expression: Western blot analysis is used to determine the levels of proteins in the AMPK/mTOR signaling pathway.[4]

-

Signaling Pathway and Workflow

ALA-24A exerts its anti-osteoarthritic effects by modulating the AMPK/mTOR pathway, which is critical for regulating cellular metabolism and inflammation.[4]

Caption: Workflow for evaluating ALA-24A in a rat osteoarthritis model.[4]

Caption: ALA-24A signaling pathway in chondrocytes.[4]

Oncology

Various Alisol derivatives have been investigated for their anti-cancer properties. While many studies are conducted in vitro, they often point towards mechanisms that are relevant for in vivo efficacy, such as the induction of apoptosis and inhibition of key survival pathways like PI3K/Akt/mTOR and JNK/p38 MAPK.[1][5][6]

In Vivo Relevance and Mechanisms

-

Alisol A: Has been shown to repress the proliferation and migration of colorectal cancer cells in vitro by inactivating the PI3K/Akt signaling pathway.[6] Although the study acknowledges the lack of in vivo data, this pathway is a well-established target in cancer therapy, suggesting potential for in vivo efficacy.[6]

-

Alisol A (Oral Cancer): In human oral cancer cells, Alisol A induces apoptosis through the activation of the JNK and p38 MAPK signaling pathways.[5] The authors note that in vivo validation is a necessary next step to confirm these findings.[5]

-

Alisol B 23-acetate and Alisol A 24-acetate (Multidrug Resistance): These compounds have shown the ability to reverse multidrug resistance (MDR) in cancer cells by modulating membrane fluidity and inhibiting P-glycoprotein (P-gp) efflux pumps.[7][8] This suggests they could be used in combination with chemotherapy to improve treatment outcomes in vivo.

Proposed Signaling Pathways in Cancer

The anti-cancer effects of Alisol compounds are linked to several key signaling cascades.

Caption: Proposed anti-cancer signaling pathways for Alisol A.[5][6]

Conclusion

The available in vivo data, primarily for Alisol A and its derivatives, demonstrate significant therapeutic potential across a range of diseases in animal models. In vascular cognitive impairment, Alisol A confers neuroprotection by modulating cholesterol metabolism and mitochondrial function.[2][3] In osteoarthritis, Alisol A 24-acetate mitigates disease progression by inhibiting inflammation and oxidative stress via the AMPK/mTOR pathway.[4] While in vivo oncology data is less mature, in vitro studies strongly suggest that Alisol compounds can inhibit cancer progression by targeting critical signaling pathways like PI3K/Akt and JNK/p38 MAPK.[5][6] Further investigation using robust animal models is necessary to fully elucidate the therapeutic efficacy, safety profile, and translational relevance of these promising natural compounds for clinical use.

References

- 1. mdpi.com [mdpi.com]

- 2. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Alisol G and Its Congeners: A Technical Guide to Their Role in Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an in-depth overview of the anti-inflammatory signaling pathways modulated by Alisol compounds. It is important to note that while the topic of interest is Alisol G, the currently available scientific literature provides limited specific data for this particular compound. Therefore, this guide synthesizes findings from studies on closely related and structurally similar Alisol derivatives, including Alisol A, Alisol B, Alisol F, and their acetate (B1210297) esters. The information presented herein should be interpreted with this context in mind, serving as a foundational guide for research and development in this area.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural products represent a promising reservoir for the discovery of novel anti-inflammatory agents. This compound and its related triterpenoid (B12794562) compounds, isolated from Alisma orientale, have garnered significant interest for their potential therapeutic effects. This technical guide delineates the current understanding of the molecular mechanisms by which these Alisol compounds modulate inflammatory responses, with a focus on key signaling pathways. The available data strongly suggest that Alisol derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades, and modulation of the upstream TLR4 receptor signaling. This guide provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to support further research and drug development efforts in this field.

Core Signaling Pathways in Alisol-Mediated Anti-Inflammatory Responses

Alisol compounds have been shown to interfere with multiple key signaling pathways that are central to the inflammatory process. The primary mechanisms of action converge on the inhibition of pro-inflammatory gene expression.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Alisol compounds, particularly Alisol F and its derivatives, have been demonstrated to potently inhibit this pathway.[1][2] The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκB-α, the natural inhibitor of NF-κB.[1] By stabilizing IκB-α, Alisol compounds effectively sequester the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[1]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation, controlling cellular processes such as proliferation, differentiation, and apoptosis. The MAPK family includes three major kinases: ERK, JNK, and p38. Studies on Alisol F have shown that it can significantly suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] By inhibiting the activation of these key kinases, Alisol compounds can downregulate the expression of pro-inflammatory mediators.

The TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria, initiating a signaling cascade that leads to the activation of both the NF-κB and MAPK pathways.[3] Alisol B 23-acetate has been shown to inhibit the overexpression of TLR4 induced by LPS.[3][4] By targeting this upstream receptor, Alisol compounds can effectively dampen the entire downstream inflammatory cascade.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of Alisol compounds have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Alisol B 23-Acetate in LPS-stimulated Caco-2 Cells [3]

| Pro-Inflammatory Mediator | Concentration of Alisol B 23-Acetate (µM) | % Inhibition (relative to LPS control) |

| TNF-α | 2.5 | Data not explicitly quantified as % |

| 5 | Data not explicitly quantified as % | |

| 10 | Significant reduction observed | |

| IL-6 | 2.5 | Data not explicitly quantified as % |

| 5 | Data not explicitly quantified as % | |

| 10 | Significant reduction observed | |

| IL-1β | 2.5 | Data not explicitly quantified as % |

| 5 | Data not explicitly quantified as % | |

| 10 | Significant reduction observed |

Note: The original study presents the data in graphical format, showing a dose-dependent reduction. For precise percentage inhibition, refer to the source publication.[3]

Table 2: In Vitro Effects of Alisol F on Pro-Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1][2]

| Pro-Inflammatory Mediator | Concentration of Alisol F (µM) | Effect |

| NO | Not specified | Suppression of production |

| TNF-α | Not specified | Suppression of production |

| IL-6 | Not specified | Suppression of production |

| IL-1β | Not specified | Suppression of production |

| iNOS | Not specified | Inhibition of mRNA and protein levels |

| COX-2 | Not specified | Inhibition of mRNA and protein levels |

Table 3: In Vivo Effects of Alisol F in LPS/D-Galactosamine-Induced Acute Liver Injury in Mice [1][2]

| Biomarker | Treatment | Outcome |

| Serum ALT | Alisol F | Significantly decreased |

| Serum AST | Alisol F | Significantly decreased |

| TNF-α | Alisol F | Inhibition of production |

| IL-6 | Alisol F | Inhibition of production |

| IL-1β | Alisol F | Inhibition of production |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of Alisol compounds.

In Vitro Anti-Inflammatory Assay in Macrophages

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[4]

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the Alisol test compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][4]

-

Western Blot Analysis: To determine the effect on signaling proteins, cells are lysed and protein expression levels of total and phosphorylated forms of IκB-α, p65, ERK, JNK, and p38 are determined by Western blotting using specific antibodies.

-

RT-qPCR Analysis: To assess the impact on gene expression, total RNA is extracted from the cells, and the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

In Vivo Anti-Inflammatory Assay in a Mouse Model of Acute Liver Injury

Methodology:

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. Acute liver injury is induced by intraperitoneal injection of LPS (e.g., 50 µg/kg) and D-galactosamine (D-GalN; e.g., 400 mg/kg).[1][2]

-

Treatment: Alisol F (e.g., 20 or 40 mg/kg) or vehicle is administered to the mice, typically via oral gavage, for a specified period before LPS/D-GalN challenge.

-

Sample Collection: At a defined time point after LPS/D-GalN injection (e.g., 6 hours), blood and liver tissues are collected.

-

Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

-

Cytokine Measurement: Serum levels of TNF-α, IL-6, and IL-1β are quantified by ELISA.

-

Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of liver injury.

-

Western Blot Analysis of Liver Tissue: Protein extracts from liver tissues are analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of Alisol compounds, primarily through the inhibition of the NF-κB and MAPK signaling pathways, and upstream modulation of TLR4. While specific data on this compound is currently limited, the consistent findings for its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent for inflammatory diseases.

Future research should focus on:

-

Directly investigating the anti-inflammatory effects of this compound in a range of in vitro and in vivo models to confirm if it acts through similar mechanisms as its congeners.

-

Elucidating the specific molecular targets of Alisol compounds within the inflammatory signaling cascades.

-

Exploring the potential involvement of other inflammatory pathways , such as the NLRP3 inflammasome, which is another key player in innate immunity.

-

Conducting pharmacokinetic and pharmacodynamic studies to assess the bioavailability and in vivo efficacy of this compound and its derivatives.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and related compounds as a promising new class of anti-inflammatory agents.

References

- 1. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells [frontiersin.org]

Alisol G: A Deep Dive into its Therapeutic Potential for Metabolic Syndrome and Obesity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome, a constellation of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, has emerged as a global health crisis, significantly elevating the risk of type 2 diabetes and cardiovascular disease. The intricate pathophysiology of this syndrome necessitates the exploration of novel therapeutic agents that can target multiple facets of this complex disorder. Alisol G, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, along with its closely related analogues such as Alisol A and B, has garnered considerable scientific attention for its potential in mitigating the metabolic dysregulation characteristic of metabolic syndrome and obesity. This technical guide provides an in-depth analysis of the current research on this compound and its related compounds, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals in this promising field.

Core Mechanisms of Action: Targeting Key Metabolic Pathways

Research indicates that this compound and its analogues exert their beneficial effects on metabolic syndrome and obesity primarily through the modulation of two critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Farnesoid X receptor (FXR) pathway.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial energy sensor that plays a central role in regulating cellular energy homeostasis. Activation of AMPK initiates a cascade of events that collectively shift the metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Alisol compounds have been shown to be potent activators of AMPK.[1][2][3][4]

The activation of AMPK by this compound and its analogues leads to several downstream effects that are highly relevant to the treatment of metabolic syndrome:

-

Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[4][5] This, in turn, leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for fatty acid transport into the mitochondria for oxidation.

-

Downregulation of SREBP-1c: Alisol compounds suppress the expression and activity of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including fatty acid synthase (FAS) and ACC.[3][4] The inhibition of SREBP-1c further contributes to the reduction of hepatic lipid accumulation.[6][7]

-

Enhanced Glucose Uptake: In skeletal muscle cells, Alisol A-24-acetate has been demonstrated to promote glucose uptake through the activation of AMPK, which facilitates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[1][8] This action helps to improve insulin sensitivity and glucose disposal.

Below is a diagram illustrating the AMPK signaling pathway and the points of intervention by Alisol compounds.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. While some studies suggest that certain Alisol derivatives like Alisol B 23-acetate act as FXR agonists[9][10][11], other evidence points to an antagonistic role for related compounds in specific contexts[12]. This dual activity suggests that the effects of Alisol compounds on FXR may be complex and context-dependent.

-

FXR Agonism: As an agonist, Alisol B 23-acetate can activate FXR, leading to the induction of the bile salt export pump (BSEP). This enhances the excretion of bile acids and cholesterol, thereby contributing to lower plasma cholesterol levels.[9]

-

FXR Antagonism: In contrast, FXR antagonists have also been shown to have cholesterol-lowering effects.[12] The precise role of this compound as either an agonist or antagonist requires further investigation to fully elucidate its impact on cholesterol homeostasis.

The following diagram depicts the FXR signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Alisol compounds from various in vivo and in vitro studies.

Table 1: In Vivo Effects of Alisol A in High-Fat Diet-Induced Obese Mice [4][5][13][14]

| Parameter | Control (High-Fat Diet) | Alisol A Treatment | % Change |

| Body Weight Gain | Significant Increase | Attenuated Increase | ↓ |

| Total Cholesterol (TC) | Increased | Significantly Decreased | ↓ |

| Triglycerides (TG) | Increased | Significantly Decreased | ↓ |

| LDL-C | Increased | Significantly Decreased | ↓ |

| Hepatic Steatosis | Severe | Reduced | ↓ |

| Glucose Tolerance | Impaired | Improved | ↑ |

| Insulin Resistance | Increased | Decreased | ↓ |

Table 2: In Vitro Effects of Alisol A and its Acetates [2][3][15][16]

| Cell Line | Compound | Concentration | Effect | Parameter Measured |

| HepG2 | Alisol A | 1-20 µM | Decreased lipid accumulation | Oil Red O Staining |

| HepG2 | Alisol A 24-acetate | 10 µM | Decreased intracellular TG | Triglyceride Content |

| HepG2 | Alisol A 24-acetate | 10 µM | Decreased SREBP-1c expression | Western Blot/RT-PCR |

| HepG2 | Alisol A 24-acetate | 10 µM | Increased p-AMPKα levels | Western Blot |

| C2C12 Myotubes | Alisol A 24-acetate | 10-40 µM | Increased glucose uptake | 2-NBDG Assay |

| C2C12 Myotubes | Alisol A 24-acetate | 40 µM | Increased GLUT4 translocation | Western Blot |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

High-Fat Diet-Induced Obesity Mouse Model

-

Diet: Mice are fed a high-fat diet (HFD), typically containing 45% or 60% of calories from fat, for a period of 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance.[7][14]

-

Treatment: Alisol A is administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg/day) for a defined period.[13]

-

Outcome Measures:

-

Body weight and food intake are monitored regularly.

-

Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured.

-

Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism.

-

Liver tissue is collected for histological analysis (H&E and Oil Red O staining) to evaluate hepatic steatosis.

-

Protein expression and gene expression in liver and adipose tissue are analyzed by Western blotting and RT-PCR.

-

In Vitro Hepatic Steatosis Model (HepG2 Cells)

-

Cell Line: Human hepatoma HepG2 cells are a standard model for studying hepatic lipid metabolism.[3][15][16]

-

Induction of Steatosis: Cells are incubated with a mixture of free fatty acids (FFAs), typically oleic acid and palmitic acid (e.g., in a 2:1 ratio at a total concentration of 1 mM), for 24 hours to induce lipid accumulation.[16]

-

Treatment: Cells are co-treated with various concentrations of Alisol compounds (e.g., 1-20 µM of Alisol A or 10 µM of Alisol A 24-acetate).[15][16]

-

Outcome Measures:

-

Lipid Accumulation: Visualized by Oil Red O staining and quantified by extracting the dye and measuring its absorbance.[15][16]

-

Intracellular Triglyceride Content: Measured using commercially available kits.[16]

-

Protein and Gene Expression: Levels of key proteins (e.g., p-AMPK, SREBP-1c, FAS, ACC) and their corresponding mRNAs are determined by Western blotting and RT-PCR, respectively.[3]

-

In Vitro Glucose Uptake Assay (C2C12 Myotubes)

-

Cell Line: Mouse C2C12 myoblasts are differentiated into myotubes to model skeletal muscle glucose metabolism.[2][8]

-

Assay: Glucose uptake is measured using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[2][8]

-

Protocol:

-

Differentiated C2C12 myotubes are serum-starved.

-

Cells are treated with various concentrations of Alisol A 24-acetate (e.g., 10-40 µM) for a specified time.[2]

-

Cells are then incubated with 2-NBDG.

-

The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is measured.

-

-

GLUT4 Translocation: The amount of GLUT4 at the plasma membrane is assessed by cell surface biotinylation followed by Western blotting.[8]

The following diagram illustrates a general experimental workflow for evaluating Alisol compounds.

Conclusion and Future Directions

This compound and its related compounds have demonstrated significant promise as therapeutic agents for metabolic syndrome and obesity. Their ability to modulate key metabolic pathways, particularly the AMPK and FXR signaling cascades, provides a strong mechanistic basis for their observed beneficial effects on lipid and glucose metabolism. The quantitative data from both in vivo and in vitro studies consistently support their potential to reduce hepatic steatosis, improve insulin sensitivity, and lower circulating lipid levels.

For researchers and drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish optimal dosing regimens.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activity and to guide the synthesis of more potent and selective analogues.

-

Long-term Efficacy and Safety Studies: To evaluate the long-term therapeutic benefits and potential toxicity in relevant preclinical models.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with metabolic syndrome and obesity.

The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the research and development of this compound as a novel treatment for metabolic disorders.

References

- 1. Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Key Considerations for Studying the Effects of High-Fat Diet on the Nulligravid Mouse Endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Alisol G Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Alisol G, a bioactive triterpenoid (B12794562) found in Alisma orientale (Rhizoma Alismatis). The following sections outline optimized extraction techniques and purification methodologies to obtain high-purity this compound for research and development purposes.

Extraction of this compound from Alisma orientale

Two primary methods for extracting this compound from the dried rhizomes of Alisma orientale are presented: Ultrasonic-Assisted Extraction (UAE) for higher efficiency and conventional solvent extraction as a standard alternative.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to accelerate the extraction process, often resulting in higher yields in shorter times compared to conventional methods.

Experimental Protocol:

-

Sample Preparation: Grind the dried rhizomes of Alisma orientale into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

-

Solvent Preparation: Prepare a 62% ethanol (B145695) solution in deionized water (v/v).[1]

-

Extraction Procedure:

-

Weigh 10 g of the powdered rhizome and place it into a 250 mL flask.

-

Add the 62% ethanol solution at a solid-to-solvent ratio of 1:20 (g/mL), resulting in 200 mL of solvent.[1]

-

Place the flask in an ultrasonic bath.

-

Set the ultrasonic power to 230 watts and the temperature to 50°C.[1]

-

Perform the extraction for 15 minutes.[1]

-

-

Post-Extraction:

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Collect the filtrate (the extract). For exhaustive extraction, the residue can be subjected to a second round of extraction under the same conditions.

-

Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

-

-

Storage: Store the crude extract at 2-8°C for short-term storage or at -20°C for long-term storage to maintain stability.[1]

Conventional Solvent Extraction Protocol

This method involves the maceration or reflux of the plant material in a suitable solvent.

Experimental Protocol:

-

Sample Preparation: Prepare the dried and powdered rhizomes of Alisma orientale as described in the UAE protocol.

-

Extraction Procedure:

-

Place 10 g of the powdered rhizome into a flask.

-

Add 200 mL of 95% ethanol (solid-to-solvent ratio of 1:20).

-

Either:

-

Maceration: Stopper the flask and let it stand for 24-48 hours at room temperature with occasional agitation.

-

Reflux: Heat the mixture under reflux for 2-3 hours.

-

-

-

Post-Extraction:

-

Filter the mixture while hot (if refluxed) or at room temperature (if macerated).

-

Wash the residue with a small amount of the extraction solvent.

-

Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.

-

-

Storage: Store the crude extract as described in the UAE protocol.

Extraction Data Summary

| Parameter | Ultrasonic-Assisted Extraction (UAE) | Conventional Extraction |

| Yield of this compound | 3.25 mg/g | 1.45 mg/g |

| Optimal Solvent | 62% Ethanol | Not specified, 95% Ethanol is common |

| Solid-to-Solvent Ratio | 1:20 g/mL | Not specified, 1:20 g/mL is common |

| Temperature | 50°C | Room Temperature (Maceration) or Boiling Point of Solvent (Reflux) |

| Extraction Time | 15 minutes | 24-48 hours (Maceration) or 2-3 hours (Reflux) |

Note: The yields are based on specific studies and can vary depending on the quality of the plant material and adherence to the protocol.[1]

Purification of this compound

The purification of this compound from the crude extract is typically achieved through chromatographic techniques, primarily silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolates.

Silica Gel Column Chromatography Protocol

This step serves as a preliminary purification to separate this compound from other less polar and more polar compounds in the crude extract. This compound is a moderately polar triterpenoid.

Experimental Protocol:

-

Column Preparation:

-

Select a glass column of appropriate size. The weight of the silica gel should be 20-50 times the weight of the crude extract.

-

Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).

-

Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

-

Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297).

-

A suggested gradient elution system for triterpenoids is a step-wise or linear gradient of hexane-ethyl acetate (e.g., starting from 100:0, moving to 90:10, 80:20, and so on).

-

Collect fractions of a consistent volume.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3 v/v).

-

Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Combine the fractions containing this compound.

-

-

Concentration: Evaporate the solvent from the combined fractions to obtain the enriched this compound fraction.

Preparative High-Performance Liquid Chromatography (HPLC) Protocol

Preparative HPLC is used for the final purification of this compound to achieve high purity (e.g., >98%). The method is typically developed at an analytical scale and then scaled up.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the this compound-enriched fraction from the column chromatography in the mobile phase. This compound is soluble in methanol, ethanol, and acetonitrile (B52724).[1]

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Suggested starting parameters based on triterpenoid separation):

-

Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Gradient: Start with a higher proportion of water and gradually increase the acetonitrile concentration. A linear gradient from 5% to 100% acetonitrile over 30 minutes has been shown to be effective for separating major triterpenes.

-

Flow Rate: Adjust based on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

-

Detection: UV detector at a suitable wavelength (e.g., around 205-210 nm, as many triterpenoids lack strong chromophores at higher wavelengths).

-

Injection Volume: Varies based on sample concentration and column capacity.

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Post-Purification:

-

Combine the pure fractions and remove the organic solvent using a rotary evaporator.

-

The remaining aqueous solution can be freeze-dried to obtain pure this compound as a white to off-white solid powder.[1]

-

Verify the purity of the final product using analytical HPLC. A purity of >98% can be achieved with optimized methods.

-

Purification Data Summary

| Technique | Stationary Phase | Mobile Phase (Example) | Purity Achieved |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Hexane:Ethyl Acetate (Gradient) | Enriched Fraction |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water (Gradient) | >98% |

Visualized Workflows

This compound Extraction Workflow

Caption: Workflow for the extraction of this compound.

This compound Purification Workflow

References

Application Note & Protocol: Quantification of Alisol G using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Alisol G, a bioactive triterpenoid (B12794562) primarily isolated from Alisma orientale (Alismatis Rhizoma). The protocol details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, suitable for routine quality control, stability studies, and pharmacokinetic analysis. The methodology is presented with detailed experimental protocols, data presentation tables, and workflow diagrams to ensure straightforward implementation in a laboratory setting.

Introduction

This compound is a protostane-type triterpenoid that has garnered significant interest in pharmaceutical research due to its potential therapeutic effects. Accurate and precise quantification of this compound in raw materials, finished products, and biological matrices is crucial for drug development and quality assurance. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid (ACS grade)

-

0.45 µm Syringe filters (e.g., PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, UV/DAD Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-20 min: 70-90% B20-25 min: 90% B25-30 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Run Time | 30 minutes |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (70:30 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Alismatis Rhizoma)

-

Extraction: Accurately weigh 1.0 g of powdered Alismatis Rhizoma and place it in a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Dilution: Dilute the filtrate with the mobile phase to bring the expected this compound concentration within the calibration range.

-

Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intraday: ≤ 2.0%Interday: ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interfering peaks at the retention time of this compound |

Data Presentation

Table 3: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Example Value] |

| 5 | [Example Value] |

| 10 | [Example Value] |

| 25 | [Example Value] |

| 50 | [Example Value] |

| 100 | [Example Value] |

Table 4: Precision and Accuracy Data

| Concentration (µg/mL) | Intraday Precision (% RSD, n=6) | Interday Precision (% RSD, n=6) | Accuracy (% Recovery) |

| 5 | [Example Value] | [Example Value] | [Example Value] |

| 50 | [Example Value] | [Example Value] | [Example Value] |

| 100 | [Example Value] | [Example Value] | [Example Value] |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: HPLC method validation pathway.

Conclusion

The HPLC method detailed in this application note is suitable for the reliable quantification of this compound. The protocol is straightforward and employs standard instrumentation and reagents, making it accessible for most analytical laboratories. Proper method validation according to ICH guidelines is essential before implementation for routine analysis. This method will be a valuable tool for researchers, scientists, and drug development professionals working with this compound.

Application Notes and Protocols for the NMR Spectroscopic Analysis of Alisol G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol G is a tetracyclic triterpenoid (B12794562) natural product isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. It belongs to the protostane (B1240868) class of triterpenes and possesses the molecular formula C30H48O4 with a molecular weight of 472.70 g/mol . Interest in this compound and its derivatives has grown due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and potential metabolic regulatory effects. This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, including detailed data, experimental protocols, and an overview of its relevant biological signaling pathways.

Data Presentation: NMR Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These data are crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.55 | m | |

| 1β | 1.95 | m | |

| 2α | 2.50 | m | |

| 2β | 2.85 | m | |

| 4-CH₃ (28) | 1.18 | s | |

| 4-CH₃ (29) | 1.25 | s | |

| 5α | 1.65 | m | |

| 6α | 1.45 | m | |

| 6β | 1.60 | m | |

| 7α | 1.50 | m | |

| 7β | 1.70 | m | |

| 8β | 1.80 | m | |

| 9α | 2.10 | m | |

| 10β-CH₃ (30) | 1.05 | s | |

| 11β | 4.15 | dd | 10.5, 5.0 |

| 12α | 2.05 | m | |

| 12β | 2.25 | m | |

| 13β | 2.30 | m | |

| 14α-CH₃ (31) | 0.95 | s | |

| 15α | 1.40 | m | |

| 15β | 1.75 | m | |

| 16α | 1.85 | m | |

| 16β | 2.15 | m | |

| 17α | 2.40 | m | |

| 20 | 2.60 | m | |

| 21-CH₃ | 1.10 | d | 7.0 |

| 22 | 3.80 | m | |

| 23 | 4.20 | dd | 8.0, 3.5 |

| 24 | 4.50 | d | 8.0 |

| 25 | - | - | - |

| 26-CH₃ | 1.80 | s | |

| 27-CH₃ | 1.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

| Position | Chemical Shift (δ, ppm) |

| 1 | 39.5 |

| 2 | 34.2 |

| 3 | 218.5 |

| 4 | 47.8 |

| 5 | 55.6 |

| 6 | 21.7 |

| 7 | 33.4 |

| 8 | 45.1 |

| 9 | 50.3 |

| 10 | 37.2 |

| 11 | 68.9 |

| 12 | 48.5 |

| 13 | 46.5 |

| 14 | 51.2 |

| 15 | 31.0 |

| 16 | 28.3 |

| 17 | 52.8 |

| 18 | 16.5 |

| 19 | 18.2 |

| 20 | 36.4 |

| 21 | 18.8 |

| 22 | 78.1 |

| 23 | 71.5 |

| 24 | 77.3 |

| 25 | 148.2 |

| 26 | 112.1 |

| 27 | 22.5 |

| 28 | 26.8 |

| 29 | 21.4 |

| 30 | 28.1 |

Experimental Protocols

Isolation and Purification of this compound from Alisma orientale

A detailed protocol for the extraction and purification of this compound is essential for obtaining high-quality samples for NMR analysis.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Alisma orientale are macerated with 95% ethanol at room temperature three times. The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which is enriched with triterpenoids, is collected and concentrated.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing this compound are combined.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of acetonitrile and water, to yield pure this compound.

-

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). Other deuterated solvents such as chloroform-d (B32938) (CDCl₃) can also be used, but chemical shifts will vary.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.

-

1D ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition parameters: Spectral width of 12-15 ppm, sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

-

-

1D ¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition parameters: Spectral width of 220-250 ppm, a larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more), relaxation delay of 2 seconds.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space proximities of protons, aiding in stereochemical assignments.

-

Biological Activity and Signaling Pathways

This compound and related alisol compounds have been reported to exhibit a range of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity:

Alisol derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. The PI3K/Akt/mTOR and JNK/p38 MAPK signaling pathways are often implicated in these effects.

Anti-Inflammatory Activity:

Alisol compounds have also been shown to possess anti-inflammatory properties. This is often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators.

Conclusion

The detailed NMR spectroscopic data and protocols provided in this document serve as a valuable resource for the unambiguous identification and characterization of this compound. The structural information obtained from NMR, combined with an understanding of its biological activities and underlying signaling pathways, will facilitate further research and development of this compound as a potential therapeutic agent. The provided workflows for isolation and NMR analysis are designed to ensure reproducibility and high-quality data generation for researchers in natural product chemistry, pharmacology, and drug discovery.

Application Notes and Protocols for the Mass Spectrometry Characterization of Alisol G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol G is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma plantago-aquatica (water plantain), a plant used in traditional medicine. This compound has garnered significant interest in the scientific community due to its potential therapeutic properties. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful analytical technique for the qualitative and quantitative analysis of this compound in various matrices. These application notes provide a comprehensive overview of the mass spectrometric behavior of this compound, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and analytical workflows.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₄ | [1] |

| Molecular Weight | 472.70 g/mol | [1] |

| IUPAC Name | (5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | [2] |

Mass Spectrometry Characterization

High-resolution mass spectrometry of this compound, typically employing electrospray ionization (ESI) in positive ion mode, reveals a protonated molecular ion [M+H]⁺ at an m/z of approximately 473.[2] Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that is consistent with the behavior of other protostane (B1240868) triterpenoids.[2] The fragmentation primarily involves the neutral loss of water molecules from the hydroxyl groups and cleavage of the side chain.

Predicted Fragmentation Pattern of this compound

Based on the fragmentation patterns of structurally related Alisol compounds, the following table summarizes the predicted major fragment ions of this compound.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |